(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
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Overview
Description
The compound “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, linked to an azetidine ring, which is a four-membered ring with one nitrogen atom. The molecule also contains a phenyl ring with three methoxy groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the azetidine ring. The methoxy groups would likely be introduced in a later step, possibly through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and azetidine rings would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions. The pyrimidine ring could potentially undergo substitution reactions, while the azetidine ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar groups could make it relatively polar, which could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
One study details the synthesis of pyrimidine-azetidinone analogues, examining their antioxidant, antimicrobial, and antitubercular activities. The research highlights the potential of these compounds in designing antibacterial and antituberculosis drugs, suggesting a promising avenue for further investigation in combatting microbial resistance (Chandrashekaraiah et al., 2014).
Cancer Cell Apoptosis and p53 Activation
Another study explores anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, focusing on their anticancer activity in cervical cancer cells. This research is significant for understanding how these compounds can induce cell-cycle arrest and promote apoptosis through the activation of p53, offering insights into novel cancer therapies (Kamal et al., 2012).
Antimicrobial and Anticancer Potential
Further, novel pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. The study indicates some compounds outperforming reference drugs in anticancer activity, underscoring the potential of these derivatives in developing new therapeutic agents (Hafez et al., 2016).
Formulation Development for Poorly Soluble Compounds
Research into developing a precipitation-resistant solution formulation for a poorly soluble compound, aiming at improving in vivo exposure, highlights the significance of these compounds in pharmaceutical development. This study provides a pathway for increasing the bioavailability of compounds with poor water solubility, essential for drug formulation (Burton et al., 2012).
Synthesis of Fused Chromone–Pyrimidine Hybrids
The synthesis of novel fused chromone–pyrimidine hybrids presents a versatile procedure contributing to the development of functionalized molecules. These compounds, generated through ANRORC rearrangement, open new avenues for chemical and pharmaceutical research (Sambaiah et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKEVVWJBSBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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